Potency Advantage Over Ribavirin and Favipiravir
In SARS-CoV-2 antiviral assays, EIDD-1931 demonstrates potency that is greater than 100-fold higher than either ribavirin or favipiravir [1]. This substantial potency differential establishes EIDD-1931 as a distinct research tool for coronavirus studies where low-nanomolar to sub-micromolar activity is required [1].
| Evidence Dimension | Antiviral potency against SARS-CoV-2 |
|---|---|
| Target Compound Data | EC50 = 0.3 μM (SARS-CoV-2 in Vero cells) |
| Comparator Or Baseline | Ribavirin and favipiravir |
| Quantified Difference | EIDD-1931 is >100-fold more active than ribavirin or favipiravir |
| Conditions | In vitro SARS-CoV-2 replication assay; comparative potency assessment |
Why This Matters
This potency differential ensures that researchers selecting EIDD-1931 obtain a compound capable of achieving antiviral effects at concentrations far below those required for ribavirin or favipiravir, reducing the risk of confounding off-target effects in mechanistic studies.
- [1] Zhou S, Hill CS, Sarkar S, et al. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells. J Infect Dis. 2021;224(3):415-419. View Source
